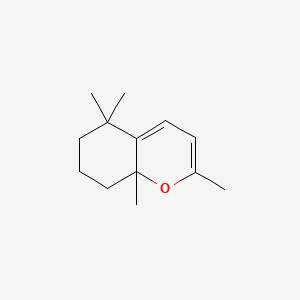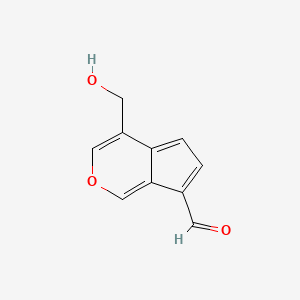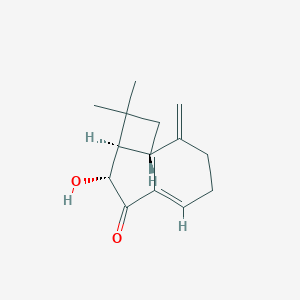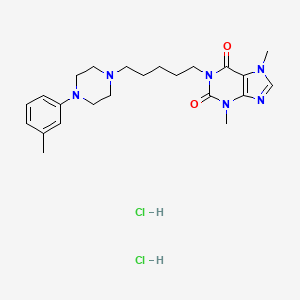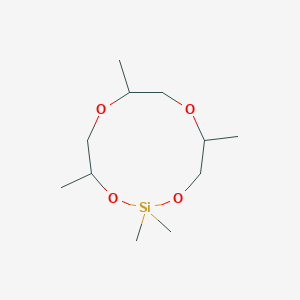
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane: is a chemical compound with the molecular formula C11H24O4Si . It is a cyclic organosilicon compound that features a silicon atom bonded to four oxygen atoms, forming a unique structure. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method is the reaction of tetraethyl orthosilicate with This compound in the presence of a catalyst such as hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silicon-oxygen compounds.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like or .
Major Products Formed:
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various silicon-containing derivatives.
Scientific Research Applications
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-oxygen chemistry and the development of new materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of silicon-oxygen networks. These networks can interact with biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclododecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotridecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotetradecane
Comparison: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane is unique due to its specific ring size and the presence of five methyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to other similar compounds. The presence of multiple oxygen atoms in the ring also enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
84332-76-3 |
|---|---|
Molecular Formula |
C11H24O4Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane |
InChI |
InChI=1S/C11H24O4Si/c1-9-6-12-10(2)8-14-16(4,5)15-11(3)7-13-9/h9-11H,6-8H2,1-5H3 |
InChI Key |
GHXLVBXHSVWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CO[Si](OC(CO1)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


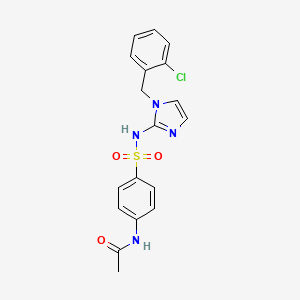
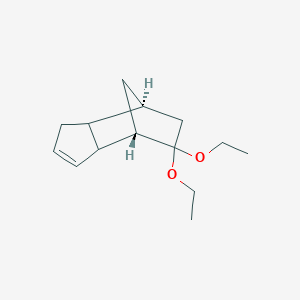
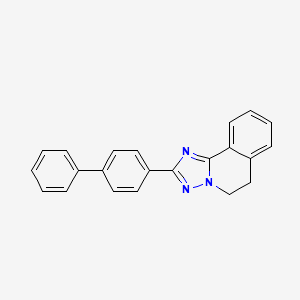
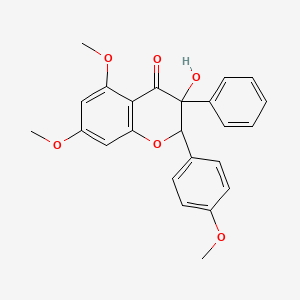
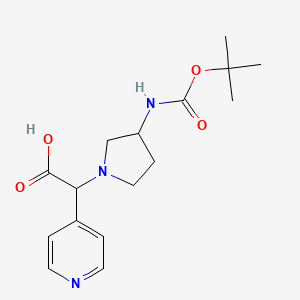
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
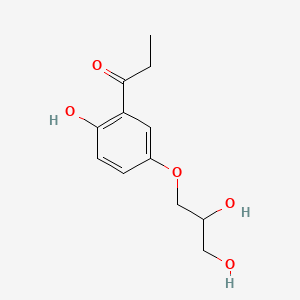
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
